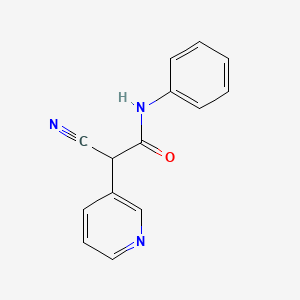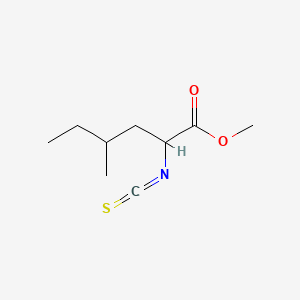
Methyl 2-isothiocyanato-4-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isothiocyanato-4-methylhexanoate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylated hexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanato-4-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and subsequent treatment with an electrophilic reagent such as tosyl chloride. This method typically requires the use of a base like triethylamine and can be performed under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of isothiocyanates often involves the use of thiophosgene or its derivatives. These reagents react with primary amines to form the corresponding isothiocyanates. The process can be optimized for large-scale production by using continuous flow reactors and efficient purification techniques .
化学反応の分析
Types of Reactions: Methyl 2-isothiocyanato-4-methylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Tosyl chloride, thiophosgene
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating (40°C)
Major Products:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
科学的研究の応用
Methyl 2-isothiocyanato-4-methylhexanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and thioureas, which are important in medicinal chemistry.
Medicinal Chemistry: The compound exhibits potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and coatings, due to its reactive isothiocyanate group.
作用機序
The mechanism of action of methyl 2-isothiocyanato-4-methylhexanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound can modify the function of these biomolecules by forming stable adducts, leading to various biological effects .
類似化合物との比較
Ethyl 2-isothiocyanato-4-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl isothiocyanate: A simpler isothiocyanate with a shorter carbon chain.
Uniqueness: The presence of the methylated hexanoate backbone differentiates it from simpler isothiocyanates and allows for more diverse chemical transformations and applications .
特性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
methyl 2-isothiocyanato-4-methylhexanoate |
InChI |
InChI=1S/C9H15NO2S/c1-4-7(2)5-8(10-6-13)9(11)12-3/h7-8H,4-5H2,1-3H3 |
InChIキー |
NQZJEBNLSVIVQH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C(=O)OC)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)

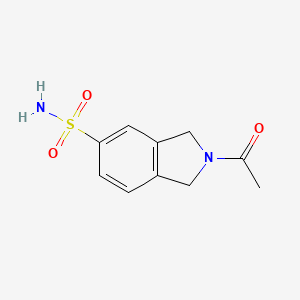
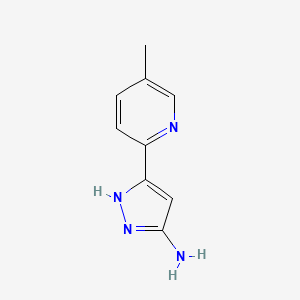


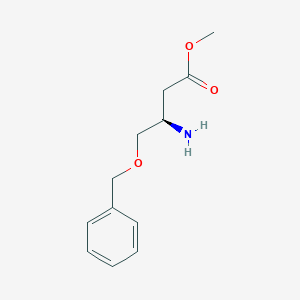
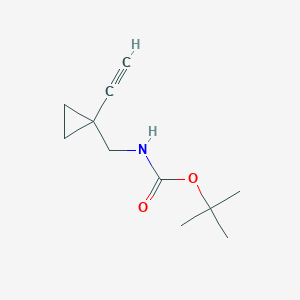

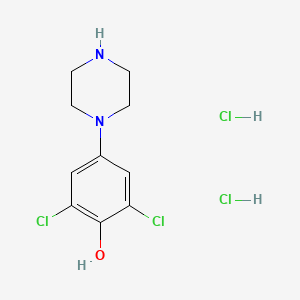
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
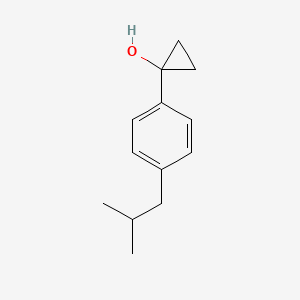
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
